Duvelisib (CAS 1201438-56-3) is a first-in-class, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms[1]. With a molecular weight of 416.86 g/mol, it demonstrates potent biochemical activity, exhibiting an IC50 of 2.5 nM for PI3Kδ and 27.4 nM for PI3Kγ . Unlike pan-PI3K inhibitors, it maintains high selectivity over the α and β isoforms, effectively narrowing off-target toxicity in cellular assays. Procurement of this specific isoquinolinone derivative is driven by its well-characterized solubility profile—requiring organic solvents like DMSO for stock preparation—and its unique capacity to simultaneously target malignant lymphocyte survival and the surrounding tumor microenvironment [1].
Substituting Duvelisib with a highly selective PI3Kδ inhibitor (such as Idelalisib) or a pan-PI3K inhibitor (such as Copanlisib) fundamentally alters assay outcomes and in vivo efficacy [1]. While Idelalisib matches Duvelisib's potency against PI3Kδ, it fails to inhibit PI3Kγ at physiologically relevant concentrations, thereby leaving macrophage polarization and T-cell-mediated microenvironment signaling intact. Conversely, substituting with pan-PI3K inhibitors introduces significant off-target suppression of PI3Kα and PI3Kβ, leading to narrowed therapeutic windows and confounding toxicity in preclinical models [2]. For research requiring the dual abrogation of B-cell receptor signaling and tumor-associated macrophage support without pan-isoform toxicity, Duvelisib cannot be interchanged with other class members.
To avoid the broad cellular toxicity associated with pan-PI3K inhibitors, Duvelisib is engineered with a strict isoform selectivity profile. In biochemical assays, it potently inhibits PI3Kδ (IC50 = 2.5 nM) and PI3Kγ (IC50 = 27.4 nM) while sparing the broadly expressed PI3Kα (IC50 = 1602 nM) and PI3Kβ (IC50 = 85 nM) isoforms. This >58-fold selectivity window for γ over α, and >600-fold for δ over α, ensures that in vitro cellular assays do not suffer from the off-target metabolic disruption and generalized cytotoxicity typically seen with pan-class inhibitors.
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
| Target Compound Data | Duvelisib (PI3Kδ: 2.5 nM; PI3Kγ: 27.4 nM) |
| Comparator Or Baseline | Duvelisib off-target baseline (PI3Kα: 1602 nM) |
| Quantified Difference | >600-fold selectivity for δ over α, and >58-fold for γ over α |
| Conditions | Cell-free biochemical kinase assay |
Ensures researchers can selectively probe leukocyte-specific PI3K pathways without confounding viability drops from PI3Kα/β inhibition.
Duvelisib is a highly lipophilic compound with an aqueous solubility of <1 mg/mL, meaning standard aqueous buffers fail to maintain the compound in solution for in vivo dosing [1]. However, a validated formulation utilizing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline achieves a clear solution at concentrations of ≥2.5 mg/mL (6.00 mM). This sequential co-solvent addition protocol prevents precipitation and ensures reproducible pharmacokinetic exposures in murine models.
| Evidence Dimension | Maximum stable solubility |
| Target Compound Data | Duvelisib in co-solvent vehicle (≥2.5 mg/mL clear solution) |
| Comparator Or Baseline | Duvelisib in pure water (<1 mg/mL) |
| Quantified Difference | >2.5-fold increase in solubility utilizing specific excipient ratios |
| Conditions | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline at room temperature |
Procurement teams and formulation scientists must prepare this exact excipient matrix to avoid dosing failure and precipitation in animal studies.
A critical differentiator of Duvelisib over purely δ-selective inhibitors is its ability to modulate the tumor microenvironment via PI3Kγ blockade. In peripheral T-cell lymphoma (PTCL) patient-derived xenograft models, administration of Duvelisib actively shifts tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to an inflammatory M1-like phenotype[1]. Selective PI3Kδ inhibitors fail to induce this reprogramming, as TAM suppression is predominantly γ-driven.
| Evidence Dimension | Macrophage Phenotype Shift (M2 to M1) |
| Target Compound Data | Duvelisib (Induces M1-like inflammatory shift) |
| Comparator Or Baseline | PI3Kδ-selective inhibition (Fails to reprogram TAMs) |
| Quantified Difference | Restoration of CD8+ T-cell activation via M1 macrophage polarization |
| Conditions | PTCL patient-derived xenograft (PDX) mouse models |
Makes Duvelisib the mandatory choice for researchers evaluating microenvironment-mediated immune evasion and TAM reprogramming.
Duvelisib demonstrates robust efficacy in models that have developed resistance to standard-of-care Bruton's tyrosine kinase (BTK) inhibitors. In xenograft mice engrafted with primary cells from Ibrutinib-resistant chronic lymphocytic leukemia (CLL) patients—including those bearing BTK and PLCγ2 mutations—Duvelisib treatment (70-100 mg/kg) significantly reduced leukemia burden [1]. This establishes Duvelisib as a functional rescue agent in pathways where upstream BTK blockade has failed.
| Evidence Dimension | Leukemia burden reduction in resistant models |
| Target Compound Data | Duvelisib (Maintains efficacy against resistant clones) |
| Comparator Or Baseline | Ibrutinib (Loss of efficacy due to BTK/PLCγ2 mutations) |
| Quantified Difference | Bypass of BTK-dependent resistance mechanisms via downstream/parallel PI3Kδ/γ blockade |
| Conditions | NSG mice engrafted with Ibrutinib-resistant CLL PBMCs |
Essential for procurement in laboratories developing next-generation therapies for relapsed/refractory B-cell malignancies.
Because Duvelisib potently inhibits both PI3Kδ (IC50 = 2.5 nM) and PI3Kγ (IC50 = 27.4 nM), it is the premier tool compound for in vitro and in vivo models of chronic lymphocytic leukemia (CLL) and T-cell lymphomas where both autonomous malignant cell proliferation and microenvironment signaling must be suppressed simultaneously.
Leveraging its PI3Kγ inhibitory capacity, Duvelisib is utilized in immuno-oncology workflows to study the repolarization of macrophages from an M2-like immunosuppressive state to an M1-like inflammatory state, a mechanism inaccessible to strictly δ-selective inhibitors like Idelalisib [1].
Duvelisib is a critical procurement item for laboratories investigating rescue pathways in Ibrutinib-resistant disease models. Its ability to bypass BTK and PLCγ2 mutations makes it an ideal positive control for evaluating new therapies in relapsed/refractory xenograft systems [2].
Due to its low aqueous solubility (<1 mg/mL), Duvelisib serves as a benchmark compound in pharmaceutical formulation studies testing novel co-solvent systems (e.g., DMSO/PEG300/Tween-80 matrices) or solid dispersion technologies aimed at improving the oral bioavailability of lipophilic kinase inhibitors .